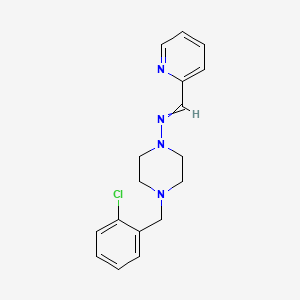

![molecular formula C18H20N4O2S B5510449 N-甲基-N-{[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]甲基}-3-(4-甲基-1,3-噻唑-5-基)丙酰胺](/img/structure/B5510449.png)

N-甲基-N-{[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]甲基}-3-(4-甲基-1,3-噻唑-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves a multi-step process starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is transformed into hydrazide, then subjected to reactions leading to the formation of the oxadiazole-thiol intermediate. This intermediate is further reacted with electrophiles derived from un/substituted anilines and 3-bromopropanoyl chloride to obtain the target compounds. The structural confirmation is achieved through spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the target compound, is confirmed through various spectroscopic methods. The presence of the oxadiazole and thiazole rings is verified, providing insight into the compound's molecular architecture and the potential for bioactivity based on these structural features.

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives typically focus on modifications of the oxadiazole and thiazole rings. These modifications can lead to a variety of biological activities, as evidenced by their ability to inhibit enzymes like urease. The reactivity of the compound is influenced by the presence of the heterocyclic rings, which can undergo further functionalization to enhance biological activity (Abbasi et al., 2020).

科学研究应用

抗菌活性: Tumosienė 等人(2012 年)合成了一系列化合物,包括 N-甲基-N-{[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]甲基}-3-(4-甲基-1,3-噻唑-5-基)丙酰胺的衍生物。他们发现其中一些化合物对根瘤菌表现出良好的抗菌活性 (Tumosienė 等人,2012 年)。

潜在治疗剂: Küçükgüzel 等人(2013 年)合成了该化合物的衍生物,并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 特性。发现其中一种衍生物具有抗炎和镇痛活性,并且与未经处理的对照或塞来昔布相比,对组织无毒 (Küçükgüzel 等人,2013 年)。

抗惊厥活性: Rajak 等人(2013 年)合成了两系列新型化合物,包括 N-甲基-N-{[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]甲基}-3-(4-甲基-1,3-噻唑-5-基)丙酰胺衍生物,用于抗惊厥活性。研究表明,这些化合物在各种模型中具有有希望的抗惊厥活性 (Rajak 等人,2013 年)。

抗癌活性: Ravinaik 等人(2021 年)设计并合成了该化合物的衍生物,并评估了它们对多种癌细胞系的抗癌活性。研究发现,大多数被测试的化合物表现出中等到优异的抗癌活性,一些衍生物显示出比参考药物更高的活性 (Ravinaik 等人,2021 年)。

杀虫活性: Qi 等人(2014 年)合成了一系列含有 1,3,4-恶二唑环的邻氨基苯甲酰胺类似物,与 N-甲基-N-{[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]甲基}-3-(4-甲基-1,3-噻唑-5-基)丙酰胺密切相关。测试了这些化合物对小菜蛾的杀虫活性,一些化合物显示出良好的杀虫活性 (Qi 等人,2014 年)。

属性

IUPAC Name |

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-5-4-6-14(9-12)18-20-16(24-21-18)10-22(3)17(23)8-7-15-13(2)19-11-25-15/h4-6,9,11H,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEIDLXMKZEAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)CCC3=C(N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

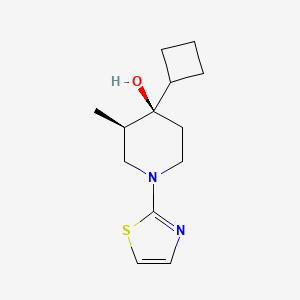

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

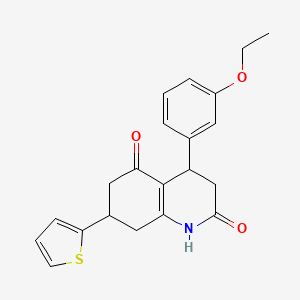

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

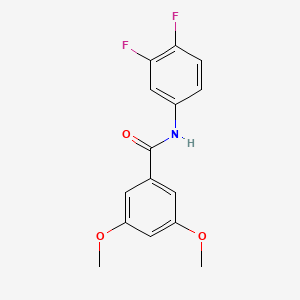

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)